molecular formula C21H23NO6 B14956550 methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate

methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate

Cat. No.: B14956550
M. Wt: 385.4 g/mol
InChI Key: VBWHXZIFKDKBQT-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-6-yl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propanoyl group: This is achieved through acylation reactions using propanoyl chloride in the presence of a base such as pyridine.

    Attachment of the amino group: This step involves the reaction of the intermediate with an amine, followed by esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activities.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    Bergapten: 5-Methoxypsoralen, a furocoumarin with similar structural features.

    Imperatorin: 9-[(3-methyl-2-butenyl)oxy]-7H-furo[3,2-g]chromen-7-one, another furochromene derivative.

Uniqueness

Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate is unique due to its specific substitution pattern and the presence of both ester and amide functionalities, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetate

InChI

InChI=1S/C21H23NO6/c1-10-13(4)27-19-12(3)20-16(8-15(10)19)11(2)14(21(25)28-20)6-7-17(23)22-9-18(24)26-5/h8H,6-7,9H2,1-5H3,(H,22,23)

InChI Key

VBWHXZIFKDKBQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)OC)C)C)C

Origin of Product

United States

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